molecular formula C26H31NO2 B5105092 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide

Cat. No.: B5105092
M. Wt: 389.5 g/mol
InChI Key: OELLBUXSDFHVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylphenyl group, and an adamantyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the adamantyl intermediate: This involves the reaction of adamantane with suitable reagents to introduce the 4-methylphenyl group.

    Attachment of the benzamide moiety: The intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]aniline.

Scientific Research Applications

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(3-methylphenyl)methyl]benzamide
  • 4-methoxy-N-[(4-methylphenyl)methyl]-3-(trifluoromethyl)benzamide

Uniqueness

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-methoxy-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-18-3-7-22(8-4-18)26-14-19-11-20(15-26)13-25(12-19,16-26)17-27-24(28)21-5-9-23(29-2)10-6-21/h3-10,19-20H,11-17H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLBUXSDFHVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.